molecular formula C20H22ClFN2O6S B11479612 5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B11479612
M. Wt: 472.9 g/mol
InChI Key: XZYDCRXLRIDFEA-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the sulfonamide group: This step involves the reaction of a chlorobenzene derivative with a sulfonamide precursor under controlled conditions.

    Introduction of the morpholine group: This is achieved through a nucleophilic substitution reaction, where the morpholine ring is introduced to the intermediate compound.

    Attachment of the fluorophenoxyethyl group: This step involves the reaction of the intermediate with a fluorophenoxyethyl derivative, often under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22ClFN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

InChI

InChI=1S/C20H22ClFN2O6S/c21-15-5-6-18(30-14-20(25)24-8-11-28-12-9-24)19(13-15)31(26,27)23-7-10-29-17-4-2-1-3-16(17)22/h1-6,13,23H,7-12,14H2

InChI Key

XZYDCRXLRIDFEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC3=CC=CC=C3F

Origin of Product

United States

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